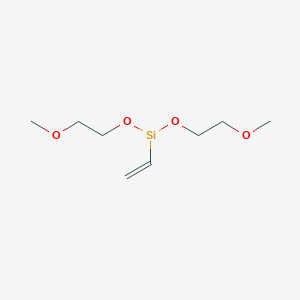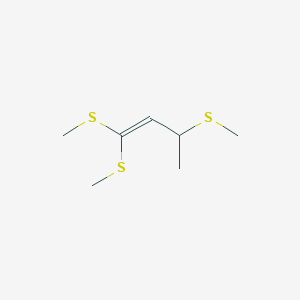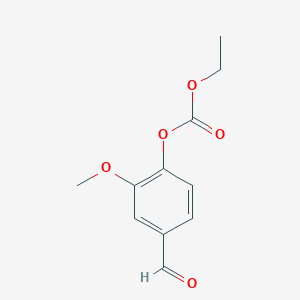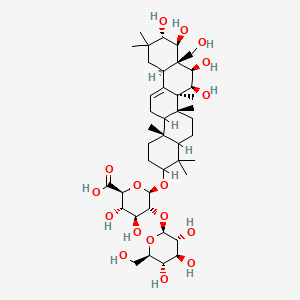
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones It is characterized by a cyclohexane ring with two ketone groups at positions 1 and 3, and substituents at positions 2 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione typically involves the alkylation of 1,3-cyclohexanedione. One common method is the treatment of the sodium salt of the enolate with alkyl halides such as methyl iodide . The reaction is carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanediones.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HDDP), which plays a role in the breakdown of tyrosine in plants . This inhibition disrupts the production of essential molecules, leading to the compound’s herbicidal effects.
Similar Compounds:
1,3-Cyclohexanedione: A parent compound with similar structural features but lacking the alkyl substituents.
5,5-Dimethyl-1,3-cyclohexanedione:
2-Allylaminomethylene-5,5-dimethyl-1,3-cyclohexanedione: A derivative with an allyl group, used in various chemical reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific enzymes makes it valuable in both agricultural and pharmaceutical research.
Propiedades
| 104178-34-9 | |
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h7,10H,5-6H2,1-4H3 |
Clave InChI |
YHLCIIZTKWHRBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)CC(CC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


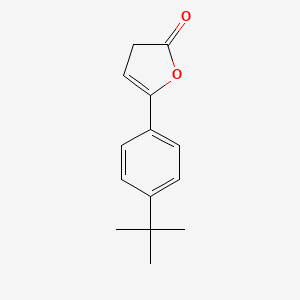
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
